IRE1|A kinase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRE1|A kinase-IN-4 is a compound that targets the inositol-requiring enzyme 1 (IRE1), a key player in the unfolded protein response (UPR) pathway. This pathway is crucial for maintaining cellular homeostasis under stress conditions by managing the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This compound is particularly significant in the context of cancer research, as it has shown potential in modulating the UPR to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation-reduction reactions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods would depend on the specific requirements of the compound and the scale of production.
Chemical Reactions Analysis
Types of Reactions
IRE1|A kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
IRE1|A kinase-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the UPR pathway and its role in cellular stress responses.
Biology: Helps in understanding the mechanisms of protein folding and degradation in the ER.
Industry: Could be used in the development of new pharmaceuticals targeting the UPR pathway.
Mechanism of Action
IRE1|A kinase-IN-4 exerts its effects by targeting the IRE1 enzyme, which has both kinase and endoribonuclease activities. Upon activation by ER stress, IRE1 undergoes autophosphorylation and oligomerization, leading to the activation of its endoribonuclease domain. This activation results in the splicing of XBP1 mRNA and the degradation of specific mRNAs through regulated IRE1-dependent decay (RIDD). These processes help alleviate ER stress by reducing the load of misfolded proteins and promoting cell survival or apoptosis, depending on the context .
Comparison with Similar Compounds
IRE1|A kinase-IN-4 can be compared with other IRE1 inhibitors such as STF-083010, which also targets the endoribonuclease activity of IRE1 without affecting its kinase activity. Unlike STF-083010, this compound may have a broader range of effects due to its dual inhibition of both kinase and endoribonuclease activities .
List of Similar Compounds
STF-083010: Selectively inhibits IRE1 endoribonuclease activity.
4μ8C: Another IRE1 inhibitor that blocks its endoribonuclease activity.
MKC-3946: Inhibits IRE1 endoribonuclease activity and has shown potential in cancer therapy.
Properties
Molecular Formula |
C29H31N7O2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-3-cyclopropylurea |
InChI |
InChI=1S/C29H31N7O2/c30-18-7-9-19(10-8-18)33-28-32-17-15-25(35-28)23-6-3-16-31-27(23)38-26-14-13-24(21-4-1-2-5-22(21)26)36-29(37)34-20-11-12-20/h1-6,13-20H,7-12,30H2,(H,32,33,35)(H2,34,36,37) |
InChI Key |
ZFFRELDEPVAHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NC(=O)NC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.